rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
rac-(1R,5R)-4,4-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid: is a bicyclic compound characterized by its unique structural framework, which includes a bicyclo[3.1.0]hexane core with difluorine atoms at the 4,4-positions and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with removable substituents on the cyclopropylaniline.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, ensuring that the reaction conditions are optimized for large-scale synthesis. This includes maintaining precise control over temperature, pressure, and catalyst concentrations to achieve high yields and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the difluorinated ring system, although this is less common.
Substitution: Substitution reactions at the difluorinated positions can lead to various derivatives, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Reduced forms of the difluorinated ring system.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: The compound is being explored for its potential medicinal properties, including its use as a precursor for pharmaceuticals. Industry: It is used in the development of new materials and chemicals with unique properties due to its difluorinated structure.
Mechanism of Action
The mechanism by which rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane-1-carboxylic acid: Similar structure but without the difluorine atoms.
3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: Contains an additional nitrogen atom in the ring structure.
Uniqueness: The presence of difluorine atoms in rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid imparts unique chemical properties compared to its non-fluorinated counterparts. These fluorine atoms can significantly alter the compound's reactivity, stability, and biological activity.
Properties
IUPAC Name |
(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)2-1-6(5(10)11)3-4(6)7/h4H,1-3H2,(H,10,11)/t4-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYSBOQSRFBXCQ-INEUFUBQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1(C2)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@H]2[C@@]1(C2)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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